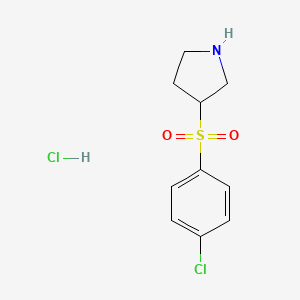

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLAJKQLHYULKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101768-36-9 | |

| Record name | Pyrrolidine, 3-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101768-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reduction of the Sulfonyl Group

The sulfonyl group (-SO₂-) undergoes reduction under specific conditions to form sulfide derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0–25°C, 4 h | 3-((4-Chlorophenyl)thio)pyrrolidine | 68–72% | |

| NaBH₄/CuI | Methanol, reflux, 12 h | 3-((4-Chlorophenyl)thio)pyrrolidine | 55% |

Mechanistic Insight :

Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a sulfide via a two-electron transfer mechanism. Sodium borohydride (NaBH₄) requires copper iodide (CuI) as a catalyst to achieve similar reactivity.

Nucleophilic Substitution at the Chlorophenyl Ring

The 4-chlorophenyl group participates in substitution reactions with nitrogen- and sulfur-based nucleophiles.

| Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | CuI, K₃PO₄, DMSO, 100°C, 24 h | 3-((4-Piperidinophenyl)sulfonyl)pyrrolidine | 40% | |

| Thiophenol | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 3-((4-Phenylthiophenyl)sulfonyl)pyrrolidine | 61% |

Key Observation :

The sulfonyl group deactivates the aromatic ring, necessitating transition-metal catalysts (CuI, Pd) for efficient substitution.

Radical-Mediated Chloroamination

Under photochemical conditions, the compound participates in radical cyclization reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NCS, Ru(bpy)₃Cl₂ | Blue LEDs, CH₃CN, rt, 6 h | 2-(1-Chlorovinyl)pyrrolidine derivative | 78% |

Mechanism :

Photoexcitation of Ru(bpy)₃²⁺ generates a radical intermediate, enabling intramolecular cyclization with N-chlorosuccinimide (NCS) as the chlorine source .

Functionalization of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring undergoes alkylation and acylation after deprotonation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Pyridine, rt, 2 h | N-Benzoyl-pyrrolidine sulfonamide | 85% | |

| Acetonyl acetone | AcOH, 80°C, 4 h | Pyrrolidine-Schiff base derivative | 63% |

Note :

Reactions require deprotonation of the hydrochloride salt using bases like pyridine or triethylamine .

Oxidative Transformations

While the sulfonyl group itself is resistant to further oxidation, the pyrrolidine ring can undergo oxidative modifications.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C, 1 h | Pyrrolidine N-oxide derivative | 52% |

Comparative Reactivity with Analogues

The sulfonyl group’s electron-withdrawing nature differentiates its reactivity from non-sulfonylated analogues.

| Compound | Reaction with LiAlH₄ | Reaction with Piperidine |

|---|---|---|

| 3-((4-Chlorophenyl)sulfonyl)pyrrolidine | Forms sulfide (72%) | Requires CuI catalyst (40%) |

| 3-(4-Chlorophenyl)pyrrolidine | No reaction | No substitution observed |

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its potential as an inhibitor in various biological pathways. Research indicates significant biological activity, suggesting its usefulness in the development of drugs targeting central nervous system (CNS) disorders. Notable applications include:

- CNS Disorders : The compound has been linked to treatments for anxiety, depression, obsessive-compulsive disorders, schizophrenia, Alzheimer’s disease, and Parkinson’s disease . Its mechanism of action may involve modulation of serotonin receptors, particularly the 5-HT6 receptor, which is crucial for various neuropsychiatric conditions .

- Pain Management : Studies have indicated that it may also play a role in managing neuropathic pain and withdrawal symptoms from substance abuse .

Research has focused on the interaction of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride with various biological targets. Techniques employed include:

- Binding Affinity Assays : These studies are essential for understanding the compound's mechanism of action and potential side effects.

- Structural Activity Relationship (SAR) Studies : This involves comparing the compound with structurally similar compounds to determine how variations affect biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to achieve high yield and purity. The following table summarizes some key structural comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Chlorophenyl)pyrrolidine | Lacks sulfonyl group | Primarily studied for neuroactive properties |

| (S)-3-(4-Chlorophenyl)sulfonylpyrrolidine | Enantiomeric form | Potentially different biological activity |

| (R)-3-(4-Chlorophenyl)sulfonylpyrrolidine | Enantiomeric form | May exhibit distinct pharmacokinetics |

This table illustrates the unique presence of the sulfonyl group in 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride, which may enhance its reactivity and biological activity compared to others.

Neuropsychiatric Disorders

A study published in a peer-reviewed journal demonstrated that compounds similar to 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride showed promising results in animal models for treating anxiety and depression. The research emphasized the importance of serotonin receptor modulation as a therapeutic target .

Pain Management

Another investigation focused on the analgesic properties of sulfonamide derivatives, including this compound. It was found to significantly reduce pain responses in neuropathic pain models, suggesting its potential as a novel pain management therapy .

Drug Development Initiatives

Recent patent filings highlight ongoing efforts to develop formulations containing 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride aimed at treating various CNS disorders. These formulations are designed to enhance bioavailability and target delivery to affected brain regions .

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

The target compound is compared to derivatives with modifications in:

Substituent position (e.g., sulfonyl group at 2- vs. 3-position).

Aryl group identity (chlorophenyl vs. nitrophenyl or benzyl).

Ring size (pyrrolidine vs. piperidine).

Stereochemistry ((S)- vs. (R)-enantiomers).

Comparative Data Table

Detailed Analysis of Structural and Functional Differences

Substituent Position and Identity

- Sulfonyl Group Placement : The target compound’s sulfonyl group at the 3-position on pyrrolidine contrasts with derivatives like 2-[[(4-chlorophenyl)sulfonyl]methyl]pyrrolidine, where the sulfonyl is on a methyl side chain. This positional shift may alter steric hindrance and electronic distribution, affecting binding to biological targets .

Stereochemistry

- The (S)-enantiomer of the target compound is distinct from its (R)-counterparts (e.g., CAS 171897-50-0) . Chirality often influences pharmacokinetics and target affinity; for example, one enantiomer may exhibit higher receptor selectivity or reduced off-target effects.

Ring Size and Conformation

- Pyrrolidine vs. Piperidine : Piperidine derivatives (e.g., 4-(4-chlorophenyl)piperidine hydrochloride) have a six-membered ring, reducing ring strain compared to pyrrolidine. This difference can impact conformational flexibility and binding to rigid enzyme active sites .

Functional Groups

- Sulfonyl vs. Benzyl : The sulfonyl group in the target compound enables hydrogen-bonding interactions, critical for enzyme inhibition (e.g., carbonic anhydrase inhibitors). In contrast, benzyl-substituted analogs (e.g., 3-[(4-chlorophenyl)methyl]pyrrolidine hydrochloride) lack this capability, limiting their utility in certain therapeutic contexts .

Research Findings and Implications

Pharmacological Relevance

- Sulfonamide Pharmacophores : The sulfonyl group is a hallmark of protease inhibitors and receptor antagonists. Compared to ibipinabant (), which shares a chlorophenyl-sulfonyl motif but includes a pyrazole ring, the target compound’s simpler structure may offer improved synthetic accessibility .

- Chiral Specificity : The (S)-configuration of the target compound could enhance selectivity, as seen in chiral drugs like escitalopram (vs. racemic citalopram) .

Commercial and Industrial Relevance

- Purity and Availability : The target compound is available commercially at 98% purity, whereas analogs like 3-((4-chlorophenyl)sulfonyl)pyrrolidine hydrochloride (CAS 101768-36-9) are listed as discontinued, highlighting supply-chain variability .

Biological Activity

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN2O2S

- Molecular Weight : 248.73 g/mol

- IUPAC Name : 3-((4-chlorophenyl)sulfonyl)pyrrolidine hydrochloride

The compound features a pyrrolidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its pharmacological properties.

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride exhibits several mechanisms of action that contribute to its biological activity:

- Neurotransmitter Modulation :

- Enzyme Inhibition :

- Antimicrobial Activity :

Biological Activity Summary

The biological activities of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride can be summarized in the following table:

Case Studies

-

Neuroprotective Effects :

A study evaluated the neuroprotective effects of related compounds in models of oxidative stress-induced cell death. The results indicated that derivatives of this compound could significantly reduce cell death in astrocytes exposed to doxorubicin, highlighting its potential in neuroprotection . -

Pharmacokinetic Studies :

Research into the pharmacokinetics of arylsulfone derivatives revealed that modifications to the sulfonamide function improved metabolic stability, suggesting that similar modifications could enhance the efficacy of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride .

Q & A

Q. What are the standard synthetic routes for 3-((4-chlorophenyl)sulfonyl)pyrrolidine hydrochloride?

The synthesis typically involves reacting pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. A common method uses dichloromethane (DCM) as the solvent and sodium hydroxide or triethylamine as the base to deprotonate pyrrolidine, facilitating nucleophilic substitution . Post-reaction purification often employs recrystallization or column chromatography. For example, analogous sulfonylation reactions of piperidine derivatives use similar conditions (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis via sulfonyl chloride and amine reactions) .

Q. How is the compound characterized, and what analytical methods are critical for confirming purity?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify the sulfonyl-pyrrolidine backbone and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₃Cl₂NS, MW 250.19 ). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, often targeting ≥98% purity as reported for structurally related intermediates .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

While direct solubility data is limited, sulfonylated amines like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are typically soluble in polar aprotic solvents (e.g., DCM, DMSO) but less so in water . Stability tests under varying pH and temperature are advised; storage recommendations for similar compounds include desiccated environments at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do stereochemical considerations (e.g., enantiomeric forms) influence the compound’s reactivity or biological activity?

The (S)-enantiomer of related pyrrolidine derivatives (e.g., (S)-3-((4-chlorophenyl)thio)pyrrolidine hydrochloride, CAS 1354018-01-1) highlights the importance of chirality in pharmacological targeting . Enantiomer separation methods include chiral HPLC using amylose-based columns or enzymatic resolution. Comparative studies of enantiomers can reveal differences in receptor binding or metabolic pathways .

Q. What strategies mitigate side reactions during sulfonylation of pyrrolidine?

Competing N- versus S-sulfonylation is minimized by controlling reaction stoichiometry (excess sulfonyl chloride) and temperature (0–25°C). Quenching unreacted sulfonyl chloride with aqueous NaHCO₃ prevents byproduct formation . For example, in 3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride synthesis, rigorous washing with brine and drying over MgSO₄ improved yields .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions in activity data may arise from impurities, stereochemical variability, or assay conditions. Methodological replication with standardized protocols (e.g., IC₅₀ measurements under identical buffer/pH) is critical. Cross-referencing with structurally validated compounds (e.g., 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride, CAS 101768-64-3) helps isolate structure-activity relationships .

Q. What computational modeling approaches predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes or receptors. For sulfonamide derivatives, electrostatic potential maps and hydrophobicity indices guide predictions of interaction sites. Comparisons to pharmacologically active sulfonylated piperidines (e.g., SB 269970, a serotonin receptor antagonist) validate computational models .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Inhalation risks necessitate fume hood use, while spill management requires inert absorbents (e.g., vermiculite) . Waste must be segregated and disposed via licensed hazardous waste services, as emphasized for chlorinated sulfonamides .

Q. How should researchers manage unexpected reactivity (e.g., exothermic reactions) during synthesis?

Gradual addition of sulfonyl chloride to the amine under cooling (ice bath) prevents thermal runaway. Real-time temperature monitoring and emergency quenching protocols (e.g., acetic acid addition) are critical for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.